molecular formula C8H12N6O2 B1209397 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine CAS No. 59277-86-0

2,6-Diamino-9-(2-hydroxyethoxymethyl)purine

Cat. No. B1209397
CAS RN: 59277-86-0
M. Wt: 224.22 g/mol
InChI Key: CSMCRCLIPQDIKB-UHFFFAOYSA-N
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Description

2,6-Diamino-9-(2-hydroxyethoxymethyl)purine is a compound that has been extensively studied for its structural and chemical properties. This compound presents an uncomplexed dap (diaminopurine) group and exhibits significant hydrogen bonding and π-π interactions, which contribute to its complex network of interactions in crystalline forms (Atria et al., 2010).

Synthesis Analysis

The synthesis of 2,6-diaminopurine derivatives has been approached through various methods, including the reaction with chloroacetaldehyde leading to a range of purified products characterized by MS, NMR, fluorescence, and UV spectroscopy. The synthesis process showcases the compound's versatility in forming derivatives with distinct fluorescence characteristics compared to its starting material (Virta et al., 2005).

Molecular Structure Analysis

The molecular structure of 2,6-diaminopurine monohydrate and its derivatives reveals a significant hydrogen-bonding scheme that forms a tight two-dimensional layer, interconnected by weaker hydrogen bonds and π-π interactions. These interactions play a crucial role in the compound's structural integrity and its interaction with other molecules (Atria et al., 2010).

Chemical Reactions and Properties

2,6-Diamino-9-(2-hydroxyethoxymethyl)purine undergoes various chemical reactions, including hydrolysis under acidic conditions, leading to the opening of the imidazole ring and subsequent formation of 2-substituted 4-amino-5-formamidopyrimidine. These reactions highlight the compound's chemical reactivity and the influence of pH on its stability and degradation pathways (Hovinen et al., 1990).

Physical Properties Analysis

The physical properties of 2,6-diaminopurine derivatives, such as their fluorescence and UV spectroscopic characteristics, have been extensively studied. These properties are pivotal for understanding the compound's behavior under various conditions and its potential applications in different scientific fields (Virta et al., 2005).

Chemical Properties Analysis

The chemical properties of 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine are significantly influenced by its structure, particularly its capacity for hydrogen bonding and its reactivity towards various chemical agents. These properties are crucial for its applications in synthesis and potential therapeutic uses (Atria et al., 2010).

Scientific Research Applications

Synthesis and Cytostatic Activity

  • 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine is synthesized and explored for its cytostatic activity. Its derivatives exhibit significant in vitro cytostatic activity, particularly against CCRF-CEM cells, a type of leukemia cell line. The synthesis involves reactions with primary or secondary amines and treatment with bromo(trimethyl)silane and hydrolysis, indicating its potential in cancer research and therapy (Holý et al., 2001).

Enzymatic Activation in Biological Systems

  • The compound is involved in the conversion to biologically active forms through enzymatic processes. An enzyme from rat liver catalyzes the conversion of N6-cyclopropyl-PMEDAP (a derivative of 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine) to 9-[2-(phosphonomethoxy)ethyl]guanine, highlighting its importance in biochemical pathways (Schinkmanová et al., 2006).

Structural Analysis in Crystallography

  • The compound's structural characteristics have been studied, revealing complex hydrogen-bonding schemes. This knowledge is crucial for understanding its interactions in biological systems, which can be critical for drug design and development (Atria et al., 2010).

Role in Nucleoside Analog Synthesis

  • 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine is used in the preparation of nucleoside analogs. These analogs have potential applications in pharmacology, particularly in the design of new therapeutic agents (Arico et al., 2010).

Exploration of Cross-Coupling Reactions

  • The compound is a starting material for the synthesis of various analogs through cross-coupling reactions. These synthetic routes are important for creating diverse molecular structures with potential pharmacological activities (Sedláček et al., 2011).

Study of Radiochemical Stability

  • The stability of tritium-labeled analogs of 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine under physiological conditions has been investigated. This research is significant for understanding the compound's behavior in biological systems, especially for tracer studies in pharmacology and molecular biology (Elbert et al., 2010).

Contribution to Understanding Chemical Synthesis

  • Studies on the chemical synthesis of related compounds, such as fluoroadenine nucleosides, demonstrate the compound's relevance in broadening our understanding of synthetic chemistry and its application in drug development (Yong-jia, 2006).

Insights into Astrobiology

  • Research on UV-irradiated molecular ices containing purine, including 2,6-diaminopurine, offers insights into the formation mechanisms of nucleobases, which are fundamental to the understanding of astrobiology and the origin of life (Bera et al., 2017).

Application in Corrosion Inhibition

  • Studies have shown the potential of purine derivatives, including 2,6-diaminopurine, as corrosion inhibitors for metals. This application is valuable in industrial contexts, particularly in maintaining the integrity of metal structures and equipment (Yan et al., 2008).

properties

IUPAC Name

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H4,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMCRCLIPQDIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1COCCO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207993
Record name 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-9-(2-hydroxyethoxymethyl)purine

CAS RN

59277-86-0
Record name 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-134U
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5WML1YR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 2-azido-9-(2-hydroxyethoxymethyl)adenine (0.41g) and 10% palladium on charcoal (80mg) in ethanol (41ml) was shaken under hydrogen at 50 psi for 3.5 hours. The catalyst was removed by filtration through a celite pad and washed thoroughly with ethanol and water. The solvent was removed by evaporation under reduced pressure giving a quantitative yield (0.37g) of nearly pure (one spot on TLC) 2-amino-9-(2-hydroxyethoxymethyl)adenine, m.p. 183°-184° C. after recrystallization from n-propanol.
Name
2-azido-9-(2-hydroxyethoxymethyl)adenine
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-9-(2-hydroxyethoxymethyl)adenine (4.4g) and liquid ammonia (40ml) was heated at 120° C. in a bomb for 19 hours. The reaction mixture was removed from the bomb and excess ammonia removed in vacuo. The residue was partitioned between ether and water and the aqueous layer washed twice more with ether and once with chloroform. The aqueous solution was then treated with an excess of a strongly basic ion exchange resin to convert the ammonium chloride to ammonia and evaporated to dryness in vacuo. The residue was dissolved in a minimal amount of ethanol, Florisil (Registered Trade Mark) (10g) added, and the mixture evaporated in dryness. The residue was transferred to a prepared column of Florisil in chloroform and eluted with 5% methanol/95% chloroform (v/v). Fractions (30ml) were collected and examined by TLC (silica gel plates developed in 10% methanol/90% chloroform) for the presence of product. The first 40 fractions contained starting material but no product and were discarded. Succeeding fractions which were found to contain the desired product were combined and evaporated to dryness. The residue was recrystallized from ethanol (with activated charcoal treatment) and from n-propanol to give 2-amino-9-(2-hydroxyethoxymethyl)adenine (0.5g, 12% of theoretical), m.p. 183°-184° C.
Name
2-chloro-9-(2-hydroxyethoxymethyl)adenine
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
T Spector, TE Jones, LM Beacham III - Biochemical pharmacology, 1983 - Elsevier
Adenosine deaminase (ADA) was partially purified from several sources using affinity chromatography. These enzymes have the capacity to catalyze the deamination of 2,6-diamino-9-(…
Number of citations: 49 www.sciencedirect.com
RP Quinn, SS Good, L Gerald, JJ Sabatka - Analytical biochemistry, 1983 - Elsevier
A direct radioimmunoassay for the detection of A134U in biological fluids and extracts has been developed. The entire assay, including scintillation counting, is performed using 12 × …
Number of citations: 13 www.sciencedirect.com
SS Good, HC Krasny, GB Elion, P de Miranda - Journal of Pharmacology …, 1983 - ASPET
2,6-Diamino-9-(2-hydroxyethoxymethyl)purine (A134U), the 6-deoxy-6-amino analog of the antiviral agent acyclovir (ACV), was administered orally to dogs and rats. Plasma …
Number of citations: 39 jpet.aspetjournals.org
JL Rideout - 2012 - books.google.com
Nucleosides, Nucleotides, and Their Biological Applications contains the proceedings of the Fifth International Round Table on Nucleosides, Nucleotides, and Their Biological …
Number of citations: 56 books.google.com
JZ Wu, H Walker, JYN Lau, Z Hong - Antimicrobial agents and …, 2003 - Am Soc Microbiol
Ribavirin is an approved broad-spectrum antiviral drug. A liver-targeting prodrug of ribavirin, viramidine, is in clinical trial in an attempt to provide a better therapeutic index. The …
Number of citations: 74 journals.asm.org
D Brigden, P Whiteman - Scand J Infect Dis Suppl, 1985 - Taylor & Francis
Acyclovir [9-(2-hydroxyethoxymethyl) guanine][Zovirax"] is an acyclic nucleoside analogue with a side chain on the 9-position of the guanine molecule. It is a highly effective inhibitor of …
Number of citations: 36 www.tandfonline.com
RJ Remy, JA Secrist - Nucleosides & Nucleotides, 1985 - Taylor & Francis
In the past few years interest in the synthesis and biological properties of acyclic nucleosides has been generated based largely upon the development of acyclovir [9-[(2-hydroxyethoxy)…
Number of citations: 93 www.tandfonline.com
MB Faletto, WH Miller, EP Garvey… - Antimicrobial agents …, 1997 - Am Soc Microbiol
The anabolism of 1592U89, (-)-(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclo pentene-1-methanol, a selective inhibitor of human immunodeficiency virus (HIV), was …
Number of citations: 295 journals.asm.org
RP Quinn, L Gerald, S Tadepalli - Journal of Immunoassay and …, 1987 - Taylor & Francis
A direct radioimmunoassay for the detection of desciclovir (DCV)(2) in biological fluids has been developed. The radioimmunoassay was validated by comparing results obtained from …
Number of citations: 4 www.tandfonline.com
JZ Wu, C Lin, Z Hong - Journal of Antimicrobial Chemotherapy, 2003 - academic.oup.com
The epidemics caused by pathogenic viruses, such as HIV, hepatitis C virus (HCV) and most recently the severe acute respiratory syndrome (SARS) by a new coronavirus, represent …
Number of citations: 83 academic.oup.com

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